![molecular formula C13H15NO2S B1405604 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 1305711-48-1](/img/structure/B1405604.png)
5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Overview
Description
“5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15NO2S/c1-13(2,3)9-6-8(7-14-9)10-5-4-7-15-11(10)12(16)17/h4-7,14H,1-3H3,(H,16,17) .Scientific Research Applications
Mass Spectrometry Analysis
- Electron impact and chemical ionization mass spectra of compounds related to 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid have been studied, revealing fragmentation pathways and stable molecular ions (Klyba et al., 2019).
Synthesis and Reactivity
- Novel synthesis methods for compounds structurally related to this compound have been developed, demonstrating regio-selectivity and yielding derivatives useful for further chemical synthesis (Nguyen et al., 2009).
Singlet Oxygen Reactions
- Research has shown the ability of related compounds to react with singlet oxygen, leading to the synthesis of pyrroles used as precursors in the production of compounds like prodigiosin (Wasserman et al., 2004).
Solid-Phase Synthesis Applications
- The related compound has been used in solid-phase synthesis, demonstrating the potential of this compound in the synthesis of peptide carboxylic acids (Isidro-Llobet et al., 2008).
Synthesis of Heterocyclic Compounds
- Efficient synthetic routes to new heterocyclic compounds, which can be related to the synthesis of this compound, have been explored (Litvinchuk et al., 2021).
Palladium-Catalysed Arylations
- Studies on palladium-catalysed direct arylations of thiophene derivatives provide insights into potential synthetic applications for this compound (Smari et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound inhibits the DNA-binding activity of GATA3 and other members of the GATA family . It specifically inhibits the interaction between GATA3 and SOX4 , which are both transcription factors involved in cell differentiation and development .
Biochemical Pathways
The inhibition of the interaction between GATA3 and SOX4 by this compound significantly suppresses Th2 cell differentiation , without impairing Th1 cell differentiation . This leads to the inhibition of the expression and production of Th2 cytokines , which are involved in immune responses .
Result of Action
The result of the action of this compound is the significant suppression of Th2 cell differentiation . This leads to a decrease in the production of Th2 cytokines , which can have implications in immune responses .
properties
IUPAC Name |
5-tert-butyl-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)10-8-9(11(17-10)12(15)16)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVGDMOXXWTPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.